![molecular formula C11H13N3O5S B2711158 N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-25-4](/img/structure/B2711158.png)
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Scientific Research Applications
For additional references:
- Liu, Y., Lu, L., Zhou, H., Xu, F., Ma, C., Huang, Z., Xu, J., & Xu, S. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9, 34671
- Research developments in the syntheses, anti-inflammatory activities, and TNF-α-inhibitory activity of several N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas. (2021). RSC Advances, 11, 123-131
- A Practical Approach to Bicyclic Carbamoyl Pyridones with Application in the Synthesis of the Potent and Selective DPP-4 Inhibitor Saxagliptin. (2023). Molecules, 28(3), 1428
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Mechanism of Action
Target of Action
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known to have high antitumor, antibacterial, and anti-inflammatory activities . They are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
The mode of action of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with its biological targets. The compound possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This allows the compound to interact effectively with its targets.
Biochemical Pathways
Given the compound’s high antitumor, antibacterial, and anti-inflammatory activities , it can be inferred that it likely affects pathways related to these biological processes.
Result of Action
The molecular and cellular effects of N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide’s action are likely related to its antitumor, antibacterial, and anti-inflammatory activities . .
Future Directions
Pyrimidines are of increasing interest in drug design and medicinal chemistry due to their wide range of pharmacological effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-18-6(19-2)5-12-8(15)7-9(16)13-11-14(10(7)17)3-4-20-11/h3-4,6,16H,5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSISXXYSWYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(N=C2N(C1=O)C=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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